molecular formula C24H18ClN5O2 B2522109 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950357-53-6

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2522109
CAS No.: 950357-53-6
M. Wt: 443.89
InChI Key: MCRAVGQTAXAICN-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a triazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The triazole ring is then formed through a cyclization reaction, and the final step involves the attachment of the carboxamide group.

Synthetic Route:

    Preparation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

    Formation of Triazole Ring: The triazole ring is formed by reacting the intermediate compound with hydrazine hydrate and an appropriate alkyne under reflux conditions.

    Attachment of Carboxamide Group: The final step involves the reaction of the triazole intermediate with a suitable isocyanate to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications due to its unique chemical structure and properties.

Applications in Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Applications in Biology:

  • Investigated for its potential as an antimicrobial and antiviral agent.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Applications in Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Applications in Industry:

  • Used in the development of new materials with specific properties, such as polymers and coatings.
  • Employed in the formulation of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring also show comparable properties, particularly in terms of their interactions with biological targets.

    Chlorophenyl Derivatives: These compounds have the chlorophenyl group, which contributes to their chemical and biological properties.

Uniqueness:

  • The combination of the benzoxazole, triazole, and chlorophenyl groups in a single molecule imparts unique chemical and biological properties.
  • The compound’s specific structure allows for targeted interactions with molecular targets, enhancing its potential applications in various fields.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O2/c1-15-22(24(31)29(2)18-6-4-3-5-7-18)26-28-30(15)19-12-13-21-20(14-19)23(32-27-21)16-8-10-17(25)11-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRAVGQTAXAICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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